molecular formula C17H15NO3S B2696904 5-(3-methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 315708-74-8

5-(3-methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2696904
CAS No.: 315708-74-8
M. Wt: 313.37
InChI Key: PVPUVIHHXSLIRC-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a complex scaffold comprising fused oxa (oxygen), thia (sulfur), and aza (nitrogen) rings. The core structure is a bicyclo[7.4.0] system with additional substituents: a 3-methoxyphenyl group at position 5 and a ketone at position 2.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-11-6-4-5-10(9-11)15-18-16-14(17(19)21-15)12-7-2-3-8-13(12)22-16/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPUVIHHXSLIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved by cyclization of a suitable precursor, such as 2-bromo-3-methoxyphenyl thiol, under basic conditions.

    Oxazine Ring Formation: The benzothiophene intermediate is then reacted with an appropriate amine and formaldehyde to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazine ring can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tricyclic Cores

The following compounds share the 4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one core but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name Substituent at Position 5 Molecular Weight Key Structural Features CAS Number Reference
5-(3-Methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 3-Methoxyphenyl 327.37* Electron-rich phenyl group; potential for π-π interactions Not provided N/A
5-(Pyridin-3-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one Pyridin-3-yl 298.33 Nitrogen-containing heteroaromatic ring; increased polarity 138480-41-8
5-Methyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one Methyl 235.29 Hydrophobic alkyl group; reduced steric hindrance Not provided

*Calculated based on molecular formula.

Key Observations:

Electron Effects : The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, enhancing solubility in polar solvents compared to the methyl analog .

Bioactivity Potential: Pyridinyl analogs (e.g., pyridin-3-yl) may exhibit stronger hydrogen-bonding capacity due to the aromatic nitrogen, which could influence binding in biological systems .

Synthetic Accessibility : Methyl-substituted derivatives are likely simpler to synthesize due to the stability of alkyl halides in nucleophilic substitution reactions, as seen in similar tricyclic systems .

Broader Class Comparisons: Thia-Azabicyclo and Thiazolidinone Systems

5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives (–8):
  • Example : (6R,7R)-7-Pivalamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
  • Comparison : These bicyclic systems lack the third ring present in the target tricyclic compound, reducing conformational rigidity. The carboxylic acid group in these derivatives enhances water solubility, unlike the ketone in the target compound .
Thiazolidinones ():
  • Example: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone .
  • Comparison: Thiazolidinones feature a five-membered ring with sulfur and nitrogen, differing from the fused tricyclic core. The hydrazone and hydroxyl groups in these compounds suggest redox activity absent in the target molecule .

Research Implications and Gaps

Synthetic Challenges: The tricyclic core requires precise cyclization conditions, as seen in related compounds (e.g., InCl3-catalyzed reactions for thiazolidinones) .

Analytical Characterization : Molecular weight and solubility data for the target compound are inferred from structural analogs; experimental validation is needed.

Biological Activity

5-(3-Methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one, hereafter referred to as Compound A, is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of Compound A, focusing on its cytotoxicity, antimicrobial properties, and other relevant pharmacological effects.

Structural Characteristics

Compound A is characterized by a complex tricyclic structure featuring a methoxyphenyl group, an oxa bridge, and a thia atom. The unique arrangement of its atoms contributes to its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of Compound A against various cancer cell lines. Notably, its activity was assessed using the MTT assay, which measures cell viability in response to treatment.

Cell LineIC50 (µM)Reference
MOLT-4<10
MCF-7<10
HT-29<10

The results indicate that Compound A exhibits potent cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Compound A has also been tested for antimicrobial properties against various pathogens. The disk diffusion method was employed to assess its efficacy.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus14
Pseudomonas aeruginosa12

These findings demonstrate that Compound A possesses significant antimicrobial activity, outperforming some standard antibiotics in specific cases.

Antioxidant Activity

In addition to cytotoxic and antimicrobial activities, Compound A has shown potential antioxidant properties. The DPPH assay was utilized to evaluate its free radical scavenging ability.

Assay TypeActivity (%)Reference
DPPH Scavenging84.01

This level of antioxidant activity indicates that Compound A may help mitigate oxidative stress-related damage.

The precise mechanisms underlying the biological activities of Compound A remain under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit key metabolic pathways in bacteria.

Case Studies

  • Cytotoxicity Study : In a study involving the treatment of MOLT-4 cells with varying concentrations of Compound A, significant apoptosis was observed at concentrations above 10 µM, indicating a dose-dependent response.
  • Antimicrobial Efficacy : In clinical isolates of Staphylococcus aureus, Compound A demonstrated superior inhibition compared to traditional antibiotics like ampicillin, suggesting its potential as a novel antimicrobial agent.

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